Diethyl 3-hydroxyglutarate
Overview
Description
Diethyl 3-hydroxyglutarate is an organic compound with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol . It is a diester derivative of 3-hydroxyglutaric acid and is commonly used in organic synthesis and various industrial applications. The compound is known for its clear to light yellow liquid appearance and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3-hydroxyglutarate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxyglutaric acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, scandium tris(trifluoromethanesulfonate) in toluene at elevated temperatures has been reported to provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-hydroxyglutarate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 3-ketoglutaric acid or 3-hydroxyglutaric acid.
Reduction: this compound can be reduced to this compound alcohol.
Substitution: Various substituted glutarates depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-hydroxyglutarate has a wide range of applications in scientific research:
Biology: The compound is used in studies related to metabolic pathways and enzyme functions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is used in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-hydroxyglutarate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to 3-hydroxyglutaric acid, which participates in the tricarboxylic acid cycle. The compound can also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions .
Comparison with Similar Compounds
Diethyl glutarate: Similar in structure but lacks the hydroxyl group.
Diethyl 2-hydroxyglutarate: Similar but with the hydroxyl group at a different position.
Dimethyl 3-hydroxyglutarate: Similar but with methyl ester groups instead of ethyl.
Uniqueness: Diethyl 3-hydroxyglutarate is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Diethyl 3-hydroxyglutarate (DEHG) is an important compound in medicinal chemistry and biochemistry, primarily due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a diester of 3-hydroxyglutaric acid, characterized by the presence of a hydroxyl group at the 3-position of the glutarate backbone. This unique positioning imparts distinct reactivity and biological properties compared to its analogs, such as diethyl glutarate and diethyl 2-hydroxyglutarate.
The biological activity of DEHG is primarily attributed to its metabolism into 3-hydroxyglutaric acid (3-OH-GA), which plays a significant role in various metabolic pathways, including the tricarboxylic acid (TCA) cycle. The compound can also interact with various molecular targets, influencing enzymatic activities related to ester hydrolysis and redox reactions.
Key Mechanisms:
- Metabolic Conversion : DEHG is metabolized to 3-OH-GA, which can affect energy metabolism and cellular signaling.
- Endothelial Cell Interaction : Research indicates that 3-OH-GA disrupts endothelial cell integrity by reducing Ve-cadherin levels, leading to impaired cell migration and abnormal vascular morphogenesis .
- T Cell Modulation : Similar compounds have shown potential in modulating T cell metabolism and differentiation, suggesting DEHG may influence immune responses through similar pathways .
In Vitro Studies
- Endothelial Cell Function : Studies demonstrate that treatment with 3-OH-GA leads to significant reductions in endothelial cell migration in a concentration-dependent manner. For instance, at concentrations of 2 mM, 4 mM, and 6 mM, migration rates decreased to 78%, 74%, and 63% of control levels, respectively .
- Vascular Integrity : In vivo experiments using chick chorioallantoic membranes revealed that local application of 3-OH-GA resulted in abnormal vascular dilation and hemorrhaging, indicating its potential role in vasculopathies .
In Vivo Studies
Comparative Analysis with Analog Compounds
Compound | Hydroxyl Position | Biological Activity |
---|---|---|
This compound | 3 | Impairs endothelial function; potential immune modulation |
Diethyl Glutarate | None | Lacks the specific biological effects seen with DEHG |
Diethyl 2-Hydroxyglutarate | 2 | Similar metabolic pathways but different effects |
Study on Endothelial Dysfunction
In a study investigating the effects of 3-OH-GA on human dermal microvascular endothelial cells (HDMEC), it was found that treatment led to significant disruption of the actin cytoskeleton and reduced Ve-cadherin expression. This disruption correlated with impaired angiogenesis and increased susceptibility to vascular abnormalities such as hemorrhage .
Immune Modulation Study
Research on glutarate administration revealed that it could significantly influence T cell populations, enhancing memory T cell populations while reducing effector memory cells. This suggests a potential pathway through which DEHG may exert immunomodulatory effects similar to those observed with diethyl glutarate .
Properties
IUPAC Name |
diethyl 3-hydroxypentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQYIBTJXUEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186061 | |
Record name | Diethyl 3-hydroxyglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32328-03-3 | |
Record name | Diethyl 3-hydroxyglutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32328-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 3-hydroxyglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032328033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32328-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3-hydroxyglutarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3-hydroxyglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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